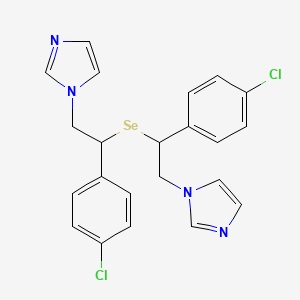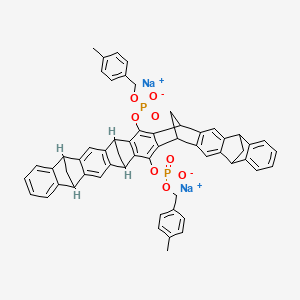
SARS-CoV-2-IN-29 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-29 (disodium): is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-29 (disodium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of SARS-CoV-2-IN-29 (disodium) is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: SARS-CoV-2-IN-29 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: SARS-CoV-2-IN-29 (disodium) is used in chemical research to study its interactions with various viral proteins and to develop new antiviral agents.
Biology: In biological research, this compound is used to investigate its effects on viral replication and to understand the molecular mechanisms underlying its inhibitory action.
Medicine: In medical research, SARS-CoV-2-IN-29 (disodium) is explored for its potential as a therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and in the formulation of treatments for COVID-19.
Mécanisme D'action
SARS-CoV-2-IN-29 (disodium) exerts its effects by targeting specific viral proteins essential for the replication and spread of SARS-CoV-2. The compound binds to these proteins, inhibiting their function and thereby preventing the virus from replicating within the host cells. The molecular targets include the viral main protease and RNA-dependent RNA polymerase, which are crucial for viral replication. By disrupting these pathways, SARS-CoV-2-IN-29 (disodium) effectively reduces the viral load and mitigates the infection’s severity.
Comparaison Avec Des Composés Similaires
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.
Nirmatrelvir: An inhibitor of the SARS-CoV-2 main protease.
Uniqueness: SARS-CoV-2-IN-29 (disodium) is unique in its dual-targeting mechanism, which allows it to inhibit multiple viral proteins simultaneously. This multi-faceted approach enhances its efficacy and reduces the likelihood of resistance development compared to single-target inhibitors.
Propriétés
Formule moléculaire |
C58H46Na2O8P2 |
|---|---|
Poids moléculaire |
978.9 g/mol |
Nom IUPAC |
disodium;[22-[(4-methylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C58H48O8P2.2Na/c1-29-11-15-31(16-12-29)27-63-67(59,60)65-57-53-49-25-51(47-23-43-39-19-37(41(43)21-45(47)49)33-7-3-5-9-35(33)39)55(53)58(66-68(61,62)64-28-32-17-13-30(2)14-18-32)56-52-26-50(54(56)57)46-22-42-38-20-40(44(42)24-48(46)52)36-10-6-4-8-34(36)38;;/h3-18,21-24,37-40,49-52H,19-20,25-28H2,1-2H3,(H,59,60)(H,61,62);;/q;2*+1/p-2 |
Clé InChI |
KEJVDAGVJOBFTD-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)C)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

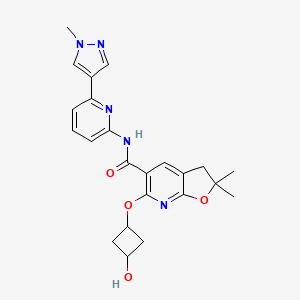
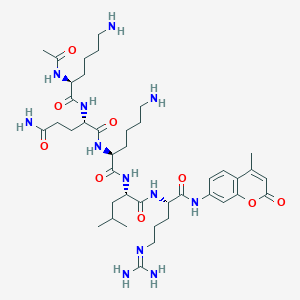

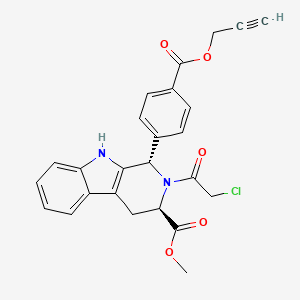


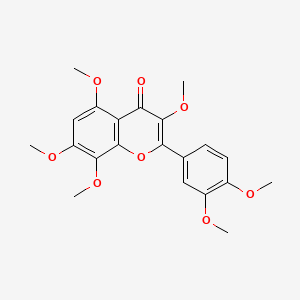
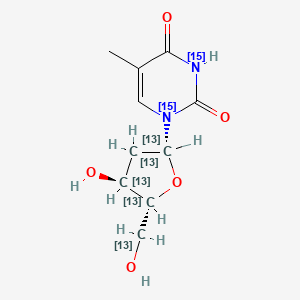
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
